5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H9FO2 It is a derivative of indanone, featuring a fluorine atom at the 5-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxy-4-methoxybenzaldehyde.
Cyclization: The key step involves the cyclization of the starting material to form the indanone core. This can be achieved using acidic or basic conditions, often employing catalysts to facilitate the reaction.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound’s biological activity is studied to understand its interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group modulates its electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which influences its binding affinity and selectivity.
5-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of 5-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one, with different chemical properties.
Uniqueness
The presence of both fluorine and methoxy groups in this compound imparts unique electronic and steric properties, making it a valuable compound for various applications. Its dual functionalization allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3 |
InChI Key |
LUMRNUNZLNHBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2=O)F |
Origin of Product |
United States |
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